Ethyl 7-(4-biphenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes an ethyl ester group and a heptanoate chain with a biphenyl moiety, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate typically involves the following steps:
Formation of Biphenyl Moiety: The biphenyl structure can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Esterification: The ethyl ester group can be introduced through esterification reactions, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
Chain Elongation: The heptanoate chain can be introduced through reactions involving appropriate alkyl halides and Grignard reagents or through other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(4-biphenyl)-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.
Scientific Research Applications
Ethyl 7-(4-biphenyl)-7-oxoheptanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-biphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The biphenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester and keto groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Biphenyl: A simpler structure with two benzene rings, used in various industrial applications.
Ethyl 4-biphenylcarboxylate: Similar ester functionality but lacks the heptanoate chain.
7-Oxoheptanoic acid: Contains the heptanoate chain but lacks the biphenyl moiety.
Uniqueness: Ethyl 7-(4-biphenyl)-7-oxoheptanoate is unique due to its combination of a biphenyl moiety, an ethyl ester group, and a heptanoate chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and various applications.
Properties
IUPAC Name |
ethyl 7-oxo-7-(4-phenylphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLHBZHWFPUPCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645638 |
Source
|
Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147862-41-7 |
Source
|
Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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